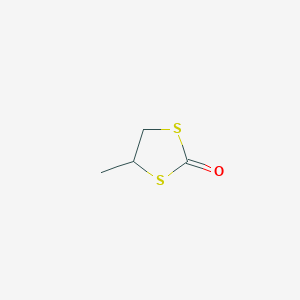

4-Methyl-1,3-dithiolan-2-one

Description

Properties

IUPAC Name |

4-methyl-1,3-dithiolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6OS2/c1-3-2-6-4(5)7-3/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLRLRPNJIGHLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CSC(=O)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80944155 | |

| Record name | 4-Methyl-1,3-dithiolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21548-49-2 | |

| Record name | Benzotriazole, 1-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021548492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-1,3-dithiolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-1,3-dithiolan-2-one: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,3-dithiolan-2-one is a heterocyclic organic compound featuring a five-membered dithiolane ring with a methyl substituent and a carbonyl group. This structure, a cyclic dithiocarbonate, imparts unique chemical properties that make it an intriguing building block in organic synthesis and a subject of interest in medicinal chemistry. The presence of both sulfur and a carbonyl group within a constrained ring system dictates its reactivity, stability, and spectroscopic characteristics. This guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, spectroscopic signature, and predicted reactivity, offering a valuable resource for researchers exploring its potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, purification, and use in various chemical transformations.

| Property | Value | Source |

| CAS Number | 21548-49-2 | [1] |

| Molecular Formula | C₄H₆OS₂ | [1] |

| Molecular Weight | 134.22 g/mol | [1] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | - |

| Solubility | Expected to be soluble in common organic solvents | - |

| Storage | Sealed in a dry environment at 2-8°C is recommended for long-term stability. | [2] |

Synthesis of this compound

While a definitive, high-yield synthesis of this compound is not extensively documented in readily available literature, its formation has been observed as a byproduct in the coupling reaction of propylene oxide with carbonyl sulfide (COS).[3] This suggests a plausible synthetic strategy involving the reaction of a propylene-derived precursor with a thiocarbonyl source. A more general and potentially adaptable method for the synthesis of 1,3-dithiolan-2-ones involves the radical addition of xanthates to allylic acetates, which is a modular and atom-economical approach.[4]

Conceptual Synthetic Pathway: From Propylene Oxide and Carbon Disulfide

A likely synthetic route to this compound involves the reaction of propylene sulfide (2-methyloxirane) with carbon disulfide (CS₂). This reaction is analogous to the synthesis of cyclic carbonates from epoxides and carbon dioxide.[2][5][6] The reaction is typically catalyzed by a nucleophilic catalyst.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organocatalytic CS2 insertion into epoxides in neat conditions: a straightforward approach for the efficient synthesis of Di- and tri-thiocarbonates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of Cyclic Carbonates from Epoxides and Carbon Dioxide by Using Bifunctional One-Component Phosphorus-Based Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: A Senior Application Scientist's Perspective

An In-depth Technical Guide to 4-Methyl-1,3-dithiolan-2-one (CAS: 21548-49-2)

In the landscape of modern synthetic chemistry and drug development, the strategic use of heterocyclic building blocks is paramount. Among these, sulfur-containing heterocycles offer unique reactivity and structural properties. This guide focuses on this compound, a chiral cyclic dithiocarbonate. We will move beyond a simple recitation of facts to explore the underlying principles governing its synthesis, reactivity, and potential applications. The objective is to provide researchers, scientists, and drug development professionals with a practical and intellectually rigorous resource for leveraging this versatile synthon in their work. Our discussion will be grounded in mechanistic understanding, ensuring that the protocols and insights provided are not just steps to be followed, but concepts to be understood and adapted.

Section 1: Core Molecular Profile and Physicochemical Properties

This compound is a five-membered heterocyclic compound featuring a dithiocarbonate functional group. The presence of a methyl group at the C4 position introduces a stereocenter, making both (R)- and (S)-enantiomers accessible, which is a critical feature for applications in asymmetric synthesis.

| Property | Value | Source |

| CAS Number | 21548-49-2 | [1] |

| Molecular Formula | C₄H₆OS₂ | [1] |

| Molecular Weight | 134.22 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| SMILES | O=C1SCC(C)S1 | [1] |

| Appearance | Not specified (typically a liquid or low-melting solid) | Inferred |

| Storage | Sealed in a dry environment at 2-8°C | [1] |

Section 2: Synthesis and Mechanistic Considerations

The synthesis of cyclic dithiocarbonates is most reliably achieved by reacting a vicinal dithiol with a suitable carbonylating agent. For this compound, the logical precursors are 1,2-propanedithiol and a phosgene equivalent.[2][3]

Causality in Protocol Design: The choice of triphosgene over phosgene gas is a critical safety and handling consideration, as triphosgene is a stable solid that generates phosgene in situ. The reaction requires a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the two equivalents of HCl produced during the reaction. This prevents the protonation of the dithiol and promotes the reaction to completion. Anhydrous, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are essential to prevent hydrolysis of the highly reactive phosgene intermediate. The reaction is typically performed at low temperatures to control the exothermic reaction and minimize side products.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 1,2-propanedithiol and triphosgene.

Materials:

-

1,2-Propanedithiol (racemic, or enantiopure for stereospecific synthesis)[4][5]

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Triethylamine (Et₃N), freshly distilled

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard glassware for inert atmosphere synthesis

Procedure:

-

Inert Atmosphere: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Preparation: In the flask, dissolve 1,2-propanedithiol (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM. Cool the solution to 0°C using an ice bath.

-

Triphosgene Addition: Separately, dissolve triphosgene (0.4 eq, provides slightly more than 1.0 eq of phosgene) in anhydrous DCM. Add this solution to the dropping funnel.

-

Reaction: Add the triphosgene solution dropwise to the stirred dithiol solution at 0°C over 30-60 minutes. A white precipitate of triethylamine hydrochloride will form.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the consumption of the starting dithiol.

-

Workup: Upon completion, cool the mixture back to 0°C and carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid), water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Section 3: Spectroscopic Elucidation for Structural Validation

Confirming the successful synthesis requires a multi-faceted spectroscopic approach. The key is to verify the incorporation of the carbonyl group and the formation of the heterocyclic ring, alongside the disappearance of starting material signals.[6]

| Spectroscopic Method | Starting Material (1,2-Propanedithiol) | Product (this compound) | Rationale for Change |

| IR Spectroscopy | Strong S-H stretch (~2550 cm⁻¹) | Disappearance of S-H stretch. Appearance of strong C=O stretch (~1650-1700 cm⁻¹) | The thiol groups are consumed to form the ring, and a carbonyl group is introduced. |

| ¹H NMR | S-H protons (broad, ~1.5-2.5 ppm). Complex multiplets for CH₂ and CH. | Disappearance of S-H protons. Characteristic signals: CH₃ doublet (~1.5 ppm), CH multiplet (~3.8-4.2 ppm), CH₂ diastereotopic protons (two dd or m, ~3.2-3.6 ppm) | Ring formation creates a more defined and rigid structure with distinct chemical shifts. The protons on the CH₂ group become diastereotopic due to the adjacent chiral center. |

| ¹³C NMR | ~3 signals for the propyl chain. | ~4 signals: C=O (~190-200 ppm), CH (~45-55 ppm), CH₂ (~35-45 ppm), CH₃ (~20 ppm) | The most significant change is the appearance of the highly deshielded carbonyl carbon. |

| Mass Spectrometry | M⁺ at m/z = 108 | M⁺ at m/z = 134 | The molecular weight increases by 26 units, corresponding to the addition of a carbonyl group (CO) and the loss of two hydrogen atoms (H₂). |

This comparative analysis provides a self-validating system; the disappearance of key starting material signals must be accompanied by the appearance of the expected product signals to confirm the reaction's success.

Section 4: Reactivity and Mechanistic Pathways

Cyclic dithiocarbonates are versatile intermediates. The carbonyl carbon is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity can be harnessed for ring-opening reactions to generate useful sulfur-containing intermediates.[7][8]

A key reaction pathway involves nucleophilic attack at the carbonyl carbon, followed by ring-opening. This can be initiated by alkoxides, amines, or other nucleophiles, leading to the formation of dithiocarbonates or related structures. This pathway is foundational to using the molecule as a building block for more complex targets.

Section 5: Applications in Drug Discovery and Advanced Synthesis

While specific, large-scale industrial applications for this compound are not widely documented, its value lies in its potential as a specialized building block in research and development, particularly in medicinal chemistry.

-

Chiral Synthon: As a chiral molecule, it serves as a valuable starting point for the asymmetric synthesis of complex molecules. Enantiomerically pure versions can be used to introduce the 4-methyl-1,3-dithiolane moiety stereoselectively, which is crucial in drug development where stereoisomers can have vastly different biological activities.

-

Scaffold for Bioactive Molecules: The 1,3-dithiolane ring is a "privileged scaffold," appearing in a variety of biologically active compounds.[9] It has been incorporated into molecules targeting different diseases, including neoplastic, infectious, and neurodegenerative disorders. This compound provides a direct route to introduce this important structural motif.

-

Intermediate for Thiiranes and Episulfides: The related 1,3-oxathiolan-2-thiones can undergo rearrangement to form thiiranes (episulfides).[10] By analogy, this compound could potentially serve as a precursor to chiral methylthiirane under specific reaction conditions, a valuable and reactive intermediate in its own right.

Section 6: Safety and Handling

Specific toxicological data for this compound is limited. Therefore, handling should be guided by the principles of caution for organosulfur compounds. The precursor, 1,2-propanedithiol, is known for its intense and unpleasant odor, and it is likely that the product retains some of this characteristic.

| Hazard Category | Precautionary Measures |

| Toxicity | Unknown. Assume harmful if swallowed, inhaled, or in contact with skin. |

| Irritation | May cause skin, eye, and respiratory irritation. |

| Odor | Likely possesses a strong, unpleasant stench. |

| Handling | Always handle inside a certified chemical fume hood. |

| PPE | Wear standard personal protective equipment: nitrile gloves, safety glasses/goggles, and a lab coat. |

| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area at 2-8°C.[1] |

| Disposal | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. |

References

-

Plattner, D. A., & Bunt, R. C. (2021). Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2. ACS Chemical Biology, 16(10), 1964–1971. [Link]

-

Binkley, R. W., & Binkley, E. R. (2022). V. Thiocarbonates and Dithiocarbonates. Chemistry LibreTexts. [Link]

-

Wikipedia contributors. (n.d.). Thiocarbonate. Wikipedia. [Link]

-

Mosquera, M. E. G., & Whiteoak, C. J. (2023). Synthesis and applications of the sulfur containing analogues of cyclic carbonates. Organic & Biomolecular Chemistry, 21(14), 2845-2863. [Link]

-

Royal Society of Chemistry. (2023). Synthesis and applications of the sulfur containing analogues of cyclic carbonates. Organic & Biomolecular Chemistry. [Link]

-

Mosquera, M. E. G., & Whiteoak, C. J. (2023). Synthesis and applications of the sulfur containing analogues of cyclic carbonates. Organic & Biomolecular Chemistry. [Link]

-

ResearchGate. (n.d.). (a) Examples of catalysts reported for the synthesis of cyclic dithiocarbonates from epoxides and CS2. (b) Proposed mechanism for Al(salen) catalysts. (c) Proposed mechanism using LiOtBu as catalyst. [Link]

- Google Patents. (n.d.).

-

NIST. (n.d.). 1,3-Dithiolan-2-one. NIST Chemistry WebBook. [Link]

-

Wiley. (n.d.). 1,3-Dithiolan-2-one oxime. SpectraBase. [Link]

-

Çavuşoğlu, N., & Tutar, A. (2023). Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes. Organic Letters, 25(16), 2928–2932. [Link]

-

Wikipedia contributors. (n.d.). 1,2-Propanedithiol. Wikipedia. [Link]

-

Kuan, C. H., et al. (n.d.). Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers. Supporting Information. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3-Dithiolane-2-thione. PubChem Compound Database. [Link]

-

Royal Society of Chemistry. (n.d.). Base-mediated synthesis of cyclic dithiocarbamates from 1-amino-3-chloropropan-2-ol derivatives and carbon disulfide. Organic & Biomolecular Chemistry. [Link]

-

PubMed. (2023). Reactivity of Cyclic and Linear Alkyl Carbonates with Reactive Oxygen Species. Journal of the American Chemical Society. [Link]

-

ResearchGate. (n.d.). Synthesis of 4-polyfluoroalkyl-1,3-dithiolanes via [3+2] cycloaddition of thiocarbonyl ylide to polyfluoroalkanethioamides. [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-(4-Methyl-4H-[6][7]dithiin-2-yl)-propane-2-thiol. [Link]

-

The Good Scents Company. (n.d.). 1,2-propane dithiol. [Link]

-

Kumar, L., et al. (2011). Synthesis of S-(2-Thioxo-1,3-dithiolan-4-yl)methyl Dialkylcarbamothioate and S-Thiiran-2-ylmethyl Dialkylcarbamothioate. The Journal of Organic Chemistry, 76(11), 4589-4594. [Link]

-

Nikitjuka, A., et al. (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? Molecules, 28(1), 384. [Link]

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

National Center for Biotechnology Information. (2021). Novel synthetic pathway for the production of phosgene. Science Advances, 7(40). [Link]

-

Wikipedia contributors. (n.d.). Propane-1,3-dithiol. Wikipedia. [Link]

-

NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy. Organic Chemistry. [Link]

-

National Center for Biotechnology Information. (2021). Rhodanine derived enethiols react to give 1,3-dithiolanes and mixed disulfides. Scientific Reports, 11, 16298. [Link]

-

Chegg. (2022). Solved The 1H and 13C{1H} NMR spectra of. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methylene-1,3-dioxolan-2-one. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methyl-2-pentyl-1,3-dioxolane. PubChem Compound Database. [Link]

-

MDPI. (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? Molecules, 28(1), 384. [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 2-Methyl-1,3-dithiolane (HMDB0036179). [Link]

Sources

- 1. 21548-49-2|this compound|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and applications of the sulfur containing analogues of cyclic carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 1,2-Propanedithiol - Wikipedia [en.wikipedia.org]

- 5. 1,2-propane dithiol, 814-67-5 [thegoodscentscompany.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Rhodanine derived enethiols react to give 1,3-dithiolanes and mixed disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Synthesis of 4-Methyl-1,3-dithiolan-2-one from Propylene Oxide

Abstract: This technical guide provides an in-depth exploration of the synthesis of 4-methyl-1,3-dithiolan-2-one, a valuable heterocyclic compound, from the readily available starting material, propylene oxide. The core of this synthesis involves the cycloaddition reaction with carbon disulfide. This document is intended for researchers, chemists, and professionals in drug development and materials science. It elucidates the underlying reaction mechanisms, examines various catalytic systems, presents a detailed experimental protocol, and addresses critical safety considerations. The causality behind experimental choices is explained to provide a framework of validated, trustworthy, and reproducible synthetic methodology.

Introduction and Strategic Importance

This compound and its parent structure, 1,3-dithiolan-2-one, are five-membered cyclic dithiocarbonates. These sulfur-containing heterocycles are not merely chemical curiosities; they serve as versatile intermediates in organic synthesis. Their utility stems from their role as precursors to thiiranes (episulfides) via decarboxylation and as valuable building blocks in the synthesis of more complex molecules and polymers.[1][2] The synthesis of polymers from carbon disulfide and epoxides is an area of growing interest for creating materials with high sulfur content and unique properties.[3][4]

The most direct and atom-economical route to this compound is the formal [3+2] cycloaddition of propylene oxide (an epoxide) and carbon disulfide (CS₂). This guide focuses on this transformation, emphasizing the critical role of catalysis in achieving high yield and selectivity under manageable reaction conditions.

Reaction Mechanism: The Cycloaddition Pathway

The fundamental reaction involves the coupling of propylene oxide with carbon disulfide. While appearing straightforward, the reaction is kinetically hindered and requires catalytic activation to proceed efficiently. The generally accepted mechanism involves a nucleophilic ring-opening of the epoxide, followed by an intramolecular cyclization.

The key steps, facilitated by a catalyst system, are as follows:

-

Catalyst Activation: The catalyst, typically a nucleophile (like a halide ion) or a base, activates one of the reactants.

-

Path A (Nucleophilic Epoxide Opening): A nucleophilic catalyst (e.g., I⁻, Cl⁻) directly attacks one of the carbon atoms of the propylene oxide ring. This is the rate-determining step and leads to the formation of a halo-alkoxide intermediate.[5] The attack preferentially occurs at the less sterically hindered carbon.

-

Path B (Base-Activation of CS₂): A base catalyst can form an adduct with carbon disulfide, creating a more potent nucleophile that then attacks the epoxide ring.[5]

-

-

Nucleophilic Attack: The resulting intermediate (either the activated CS₂ adduct or the halo-alkoxide) attacks the other reactant molecule. In Path A, the newly formed alkoxide attacks the electrophilic carbon of carbon disulfide.

-

Intramolecular Cyclization: The resulting open-chain intermediate undergoes a rapid intramolecular Sₙ2 reaction. The terminal sulfur anion attacks the carbon bearing the halide (or other leaving group), displacing it and closing the five-membered ring to form the desired this compound product.

-

Catalyst Regeneration: The catalyst (e.g., the halide ion) is regenerated, allowing it to participate in another catalytic cycle.

Caption: Fig. 1: Catalytic cycle for dithiocarbonate synthesis.

A significant challenge in this synthesis is managing selectivity. Scrambling of oxygen and sulfur atoms can lead to the formation of the isomeric 1,3-oxathiolane-2-thione or the fully sulfurated 1,3-dithiolane-2-thione (a trithiocarbonate).[5][6] The choice of catalyst and reaction conditions is paramount to selectively favor the desired dithiocarbonate product.

The Crucial Role of Catalysis

The development of efficient catalysts is key to making this synthesis practical. High temperatures and pressures are often required without a catalyst, leading to poor selectivity.[5] A range of catalytic systems has been developed, each with distinct advantages.

| Catalyst System | Typical Conditions | Advantages | Disadvantages | Reference |

| Quaternary Onium Salts | 80-120 °C, Neat or Solvent | Readily available, effective, can work solvent-free. | May require higher temperatures. | [7] |

| Alkali Metal Halides (e.g., KI) | 100 °C, with phase transfer catalyst | Inexpensive and effective. | Often requires a co-catalyst or complexing agent like a glycol. | [5] |

| N-Heterocyclic Carbenes (NHCs) | 100 °C, DMSO | High activity and selectivity. | Can be sensitive to air and moisture. | [5] |

| Hydrotalcites | 50 °C, CS₂ as solvent | Heterogeneous, easily recoverable and reusable, mild conditions. | Lower reaction rates compared to some homogeneous systems. | [6] |

| Aminocyclopropenium Salts | 25 °C, Solvent-free | Very mild conditions (room temp), high conversion. | Catalyst synthesis can be more complex. | [5] |

Organocatalysts like tetrabutylammonium chloride (TBACl) or choline chloride (ChCl) are particularly attractive as they are relatively inexpensive, stable, and can promote the reaction under solvent-free (neat) conditions, aligning with the principles of green chemistry.[7] Heterogeneous catalysts such as hydrotalcites offer significant process advantages, including simplified product purification and catalyst recycling.[6]

Detailed Experimental Protocol: Synthesis Using Tetrabutylammonium Chloride (TBACl)

This protocol describes a representative procedure for the synthesis of this compound using a robust organocatalyst under solvent-free conditions.

4.1. Materials and Reagents

-

Propylene Oxide (≥99.5%, anhydrous)

-

Carbon Disulfide (≥99.9%, anhydrous)

-

Tetrabutylammonium Chloride (TBACl, ≥98%)

-

Dichloromethane (DCM, HPLC grade)

-

Hexane (HPLC grade)

-

Silica Gel (for column chromatography, 230-400 mesh)

-

Anhydrous Magnesium Sulfate

4.2. Equipment

-

Three-neck round-bottom flask

-

Reflux condenser with a drying tube or inert gas inlet (N₂ or Ar)

-

Magnetic stirrer with hotplate

-

Dropping funnel

-

Thermometer or thermocouple

-

Rotary evaporator

-

Glassware for chromatography

4.3. Experimental Workflow

Caption: Fig. 2: Step-by-step experimental workflow.

4.4. Step-by-Step Procedure

-

Reactor Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser (under a nitrogen atmosphere), thermometer, and a sealed dropping funnel. Ensure all glassware is oven-dried.

-

Charging Reagents: To the flask, add propylene oxide (e.g., 100 mmol) and tetrabutylammonium chloride (TBACl) (e.g., 5 mol%, 5 mmol).

-

Heating: Begin stirring and heat the mixture to the target reaction temperature (e.g., 80-100 °C).

-

Addition of Carbon Disulfide: Once the temperature is stable, add carbon disulfide (e.g., 120 mmol, 1.2 equivalents) dropwise via the dropping funnel over 30-60 minutes. An exothermic reaction may be observed; control the addition rate to maintain a stable temperature.

-

Reaction: After the addition is complete, allow the reaction to stir at the set temperature for 6-24 hours. Monitor the consumption of propylene oxide using an appropriate method like Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the crude reaction mixture to a single-neck round-bottom flask.

-

Purification:

-

Remove the unreacted carbon disulfide and propylene oxide by rotary evaporation.

-

The resulting crude oil, containing the product and the TBACl catalyst, can be purified by flash column chromatography on silica gel. Use a solvent system such as a hexane/ethyl acetate gradient to elute the product.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as an oil or low-melting solid.

-

Product Characterization

The identity and purity of the synthesized product should be confirmed using standard analytical techniques:

-

¹H NMR: Expect signals corresponding to the methyl group (doublet), the methine proton adjacent to the methyl group (multiplet), and the two diastereotopic protons of the CH₂ group (multiplets).

-

¹³C NMR: Key signals will include the thiocarbonyl carbon (C=S), the two ring carbons bonded to sulfur, and the methyl carbon.

-

IR Spectroscopy: A strong absorption band characteristic of the C=S (thiocarbonyl) stretching vibration should be prominent, typically in the range of 1200-1050 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak corresponding to the mass of C₄H₆OS₂ should be observed.

Critical Safety Considerations

A rigorous adherence to safety protocols is non-negotiable when performing this synthesis due to the hazardous nature of the primary reagents.

-

Propylene Oxide: It is classified as a probable human carcinogen (IARC Group 2B), is highly flammable, and can form explosive peroxides. It should be handled only in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.

-

Carbon Disulfide (CS₂): CS₂ is extremely flammable (autoignition temperature ~90 °C), highly volatile, and acutely toxic via inhalation, ingestion, and skin contact. It has a wide explosive range in air. All operations involving CS₂ must be conducted in a fume hood, away from any potential ignition sources (sparks, hot surfaces).

-

General Precautions: The reaction should be conducted under an inert atmosphere to prevent side reactions and potential hazards. Ensure proper ventilation and have appropriate fire extinguishing equipment (e.g., a CO₂ or dry chemical extinguisher) readily available.

Conclusion

The synthesis of this compound from propylene oxide and carbon disulfide is a powerful and direct method for accessing this important heterocyclic building block. The success of the synthesis hinges on the selection of an appropriate catalyst. Modern organocatalysts and heterogeneous systems offer mild, efficient, and environmentally conscious pathways with high selectivity. By understanding the underlying mechanism and adhering strictly to safety protocols, researchers can reliably produce this valuable compound for further application in chemical synthesis and materials science.

References

-

ResearchGate. (2025). Synthesis of cyclic di- and trithiocarbonates from epoxides and carbon disulfide catalyzed by N-heterocyclic carbene. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Organocatalytic CS2 insertion into epoxides in neat conditions: a straightforward approach for the efficient synthesis of Di- and tri-thiocarbonates. Chemical Communications. Available at: [Link]

-

ResearchGate. (n.d.). Cycloaddition of epoxides with carbon disulfide and other side reactions. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of thiiranes from epoxides. Available at: [Link]

-

ResearchGate. (2015). Synthesis of cyclic monothiocarbonates via the coupling reaction of carbonyl sulfide (COS) with epoxides. Available at: [Link]

-

ResearchGate. (n.d.). The copolymerization of propylene oxide with carbon disulfide catalyzed.... Available at: [Link]

-

Thieme Chemistry. (n.d.). Synthesis of cis-Thiiranes. Available at: [Link]

-

ChemRxiv. (n.d.). Terpolymerization of Elemental Sulfur Waste with Propylene Oxide and Carbon Disulfide as a Strategy where Copolymerization fails. Available at: [Link]

-

National Institutes of Health (NIH). (2022). Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides. Nature Communications. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. Organocatalytic CS2 insertion into epoxides in neat conditions: a straightforward approach for the efficient synthesis of Di- and tri-thiocarbonates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Methyl-1,3-dithiolan-2-one

Foreword: Navigating the Spectroscopic Landscape of a Niche Thio-Carbonate

In the realm of heterocyclic chemistry, the precise structural elucidation of novel or less-common molecules is paramount for their application in research and development. 4-Methyl-1,3-dithiolan-2-one (CAS No. 21548-49-2) represents such a molecule—a sulfur-containing analogue of the more common 4-methyl-1,3-dioxolan-2-one. While it holds potential as a building block in organic synthesis and materials science, a comprehensive, publicly available repository of its experimental spectroscopic data is notably scarce.

This guide, therefore, takes a predictive and pedagogical approach. As a Senior Application Scientist, my objective is not merely to present data but to provide a framework for understanding what to expect during the spectroscopic analysis of this compound. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and by drawing parallels with closely related, well-characterized analogues, we can construct a robust, predicted spectroscopic profile of this molecule. This document is intended for researchers and professionals in drug development and chemical synthesis who may be working with this or similar compounds and require a thorough understanding of its structural verification.

Molecular Structure and Predicted Spectroscopic Highlights

This compound is a five-membered heterocyclic compound featuring a thiocarbonate functional group flanked by two sulfur atoms, with a methyl substituent at the 4-position. The presence of these functionalities dictates its unique spectroscopic signature.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, we can predict the ¹H and ¹³C NMR spectra by considering the electronic environment of each nucleus.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show three distinct signals corresponding to the methyl protons, the methylene protons, and the methine proton.

| Predicted Signal | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | 1.5 - 1.7 | Doublet (d) | 3H | -CH₃ |

| 2 | 3.2 - 3.8 | Multiplet (m) | 2H | -S-CH₂- |

| 3 | 4.0 - 4.5 | Multiplet (m) | 1H | -S-CH(CH₃)- |

Causality Behind Predictions:

-

-CH₃ Protons: The methyl group, being attached to a carbon adjacent to a sulfur atom, will be shielded compared to its oxygen analogue (4-methyl-1,3-dioxolan-2-one), where the corresponding protons appear at a slightly higher chemical shift. It will appear as a doublet due to coupling with the adjacent methine proton.

-

-S-CH₂- Protons: The methylene protons are diastereotopic due to the chiral center at C4. This will likely result in a complex multiplet. Their chemical shift is influenced by the adjacent sulfur atom.

-

-S-CH(CH₃)- Proton: The methine proton, being attached to a carbon bearing both a sulfur atom and a methyl group, will be the most downfield of the aliphatic protons. It will exhibit complex splitting due to coupling with both the methyl and methylene protons.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is anticipated to display four signals.

| Predicted Signal | Approximate Chemical Shift (δ, ppm) | Assignment |

| 1 | 20 - 25 | -CH₃ |

| 2 | 40 - 45 | -S-CH₂- |

| 3 | 50 - 55 | -S-CH(CH₃)- |

| 4 | 190 - 200 | C=O |

Causality Behind Predictions:

-

-CH₃ Carbon: This will be the most upfield signal, typical for a methyl group.

-

-S-CH₂- and -S-CH(CH₃)- Carbons: These carbons are directly attached to sulfur, which is less electronegative than oxygen, resulting in a more shielded environment compared to their dioxolane counterparts.[1][2]

-

C=O Carbon: The carbonyl carbon of the thiocarbonate will be significantly downfield due to the deshielding effect of the double bond to oxygen and the adjacent sulfur atoms. Its chemical shift is expected to be in the region typical for thiocarbonates and carbonates.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of a novel compound like this compound is crucial for its validation.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. For this compound, the most prominent absorption bands are expected to arise from the carbonyl group and the carbon-sulfur bonds.

| Predicted Absorption Band (cm⁻¹) | Intensity | Functional Group Vibration |

| 2950 - 3000 | Medium | C-H (aliphatic) stretching |

| 1700 - 1720 | Strong, Sharp | C=O (carbonyl) stretching of the thiocarbonate |

| 1100 - 1200 | Medium | C-O stretching |

| 600 - 800 | Medium | C-S stretching |

Causality Behind Predictions:

-

C=O Stretching: The carbonyl group in a five-membered ring generally absorbs at a higher frequency than in an acyclic ketone. The presence of two adjacent sulfur atoms will also influence this frequency. This strong, sharp peak is often the most diagnostic feature in the IR spectrum of such compounds.[3]

-

C-S Stretching: The carbon-sulfur bonds will give rise to weaker absorptions in the fingerprint region of the spectrum.

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a liquid sample.

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Background Scan: Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Elucidating the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its structure.

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 134, corresponding to the molecular weight of C₄H₆OS₂.

-

Major Fragments: The fragmentation of the molecular ion is likely to proceed through several pathways:

-

Loss of CO: A common fragmentation for cyclic carbonates, leading to a fragment at m/z = 106.

-

Loss of CH₃: Cleavage of the methyl group would result in a fragment at m/z = 119.

-

Ring Opening and Fragmentation: Cleavage of the dithiolane ring can lead to various smaller fragments.

-

| Predicted m/z | Possible Fragment | Fragmentation Pathway |

| 134 | [C₄H₆OS₂]⁺• | Molecular Ion (M⁺•) |

| 119 | [C₃H₃OS₂]⁺ | Loss of •CH₃ |

| 106 | [C₃H₆S₂]⁺• | Loss of CO |

| 74 | [C₂H₂S₂]⁺• | Further fragmentation |

Causality Behind Predictions:

The fragmentation pattern is predicted based on the stability of the resulting carbocations and radical cations. The loss of small, stable neutral molecules like carbon monoxide is a common fragmentation pathway.[4][5]

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for analyzing a volatile compound like this compound.

Caption: A typical workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Conclusion: A Predictive Framework for Structural Elucidation

While experimental spectra for this compound are not widely available, a combination of fundamental spectroscopic principles and comparative analysis with related compounds allows for the construction of a reliable predicted spectroscopic profile. This guide provides a comprehensive overview of the expected NMR, IR, and MS data, along with standardized protocols for their acquisition. Researchers working with this compound can use this information as a benchmark for their own experimental findings, facilitating the confident structural verification of this compound.

References

-

This compound. TRC-M303770. Available at: [Link]

-

PubChem Compound Summary for CID 237161, 4-Methyl-1,3-dithiolane-2-thione. National Center for Biotechnology Information. Available at: [Link]

-

PubChem Compound Summary for CID 39655, 1,3-Dithiolane, 4-methyl-. National Center for Biotechnology Information. Available at: [Link]

-

4-METHYL-1,3-DIOXOLAN-2-ONE | CAS 108-32-7. Matrix Fine Chemicals. Available at: [Link]

-

MS (GC) of 1,3-Dithiolan-2-one, 4-(iodomethyl)-4-methyl-. SpectraBase. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

PubChem Compound Summary for CID 21828, 2-Methyl-1,3-dithiolane. National Center for Biotechnology Information. Available at: [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

-

Interpreting C-13 NMR spectra. Chemguide. Available at: [Link]

-

4-METHYL-1,3-DIOXOLAN-2-ONE. Ataman Kimya. Available at: [Link]

-

4-Methyl-2-(4-methylphenyl)-1,3-dithiolane. PubChem. Available at: [Link]

-

Interpretation of mass spectra. University of Regensburg. Available at: [Link]

-

Figure S10: 1 H NMR spectrum of 4-methyl-1,3-dioxolan-2-one (4d). ResearchGate. Available at: [Link]

-

4-Methyl-1,3,2-dioxathiolane 2,2-Dioxide. PubChem. Available at: [Link]

-

Figure S10: 1 H NMR spectrum of 4-methyl-1,3-dioxolan-2-one (4d). ResearchGate. Available at: [Link]

-

1,3-Dithiolan-2-one. NIST WebBook. Available at: [Link]

-

4-methyl-1,2-dithiolan-3-one (C4H6OS2). PubChemLite. Available at: [Link]

-

Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines... OUCI. Available at: [Link]

-

Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. MDPI. Available at: [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

-

(4R)-4-Methyl-1,3,2-dioxathiolane 2,2-dioxide. PubChem. Available at: [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

-

SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN... International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]

-

1,3-Dithiolane, 2-(1-methyl-1-propenyl)- - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Available at: [Link]

-

4-Methyl-1,3-dithiolane. NIST WebBook. Available at: [Link]

-

Synthesis of 4-Substituted N-Alkyl-1,3-dithiolan-2-imines. ResearchGate. Available at: [Link]

-

Showing metabocard for 2-Methyl-1,3-dithiolane (HMDB0036179). Human Metabolome Database. Available at: [Link]

Sources

- 1. 4-Methyl-1,3-dioxolane | C4H8O2 | CID 66119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methylene-1,3-dioxolan-2-one | C4H4O3 | CID 13157020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. wjpsonline.com [wjpsonline.com]

- 4. 4-Ethyl-4-methyl-1,3-dithiolane-2-thione | C6H10S3 | CID 20400592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. series.publisso.de [series.publisso.de]

A Comprehensive Technical Guide to the Formation Mechanism of 4-Methyl-1,3-dithiolan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-1,3-dithiolan-2-one, a cyclic thiocarbonate, is a pivotal structural motif in organic synthesis and materials science. Its formation, typically through the reaction of propylene sulfide with a carbonyl source, involves a nuanced mechanistic pathway influenced by catalysts, reaction conditions, and substrate stereochemistry. This in-depth technical guide elucidates the core principles governing the synthesis of this compound, offering a detailed examination of the underlying reaction mechanisms. We will explore the key intermediates, the role of various catalytic systems, and provide field-proven insights into optimizing reaction protocols for enhanced yield and selectivity. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in synthetic chemistry and drug development, providing the authoritative grounding necessary to harness the full potential of this versatile heterocyclic compound.

Introduction: The Significance of this compound

The 1,3-dithiolan-2-one scaffold is a valuable building block in organic chemistry, finding applications in the synthesis of pharmaceuticals, agrochemicals, and polymers. The incorporation of sulfur atoms imparts unique chemical properties, including the ability to undergo various transformations at the sulfur centers and the carbonyl group. Specifically, the 4-methyl derivative introduces a chiral center, making it a key precursor for the synthesis of enantiomerically pure compounds. The ring structure of these cyclic thiocarbonates provides conformational rigidity, which can be advantageous in the design of bioactive molecules.[1] Furthermore, the ring-opening polymerization of sulfur-containing monomers like cyclic thiocarbonates is a burgeoning field for creating advanced materials with enhanced physical and chemical properties.[2][3]

Core Formation Pathways: A Mechanistic Dissection

The synthesis of this compound primarily involves the reaction of a three-membered sulfur-containing heterocycle, propylene sulfide (also known as 1,2-epithiopropane), with a source of a carbonyl group. The most common and atom-economical carbonyl source is carbon dioxide (CO₂), although other reagents like phosgene or its derivatives can be employed. A mechanistically distinct route involves the reaction of propylene carbonate with a sulfur source.

Pathway A: Cycloaddition of Propylene Sulfide and Carbon Dioxide

The direct cycloaddition of CO₂ to propylene sulfide is a highly attractive, green chemical approach. This reaction is typically catalyzed and proceeds through a multi-step mechanism involving the activation of both the epoxide and the CO₂ molecule.

The cycloaddition reaction generally requires a catalyst to proceed at a reasonable rate under mild conditions.[4] A variety of catalysts have been developed, often featuring both a Lewis acidic site to activate the propylene sulfide and a nucleophilic component to activate CO₂.

-

Lewis Acidic Activation of Propylene Sulfide: The catalyst's Lewis acidic center coordinates to the sulfur atom of the propylene sulfide ring. This coordination polarizes the C-S bonds, making the ring more susceptible to nucleophilic attack.

-

Nucleophilic Activation of Carbon Dioxide: A nucleophilic co-catalyst or a nucleophilic moiety on a bifunctional catalyst attacks the electrophilic carbon atom of CO₂. This forms an activated CO₂ species, such as a carbamate or a metal carbonate, which is more reactive than free CO₂.

The generally accepted mechanism for the catalyzed cycloaddition of CO₂ to propylene sulfide is as follows:

-

Catalyst-Substrate Complexation: The catalyst forms a complex with both propylene sulfide and carbon dioxide, bringing them into close proximity.

-

Ring-Opening of Propylene Sulfide: A nucleophile, which can be the activated CO₂ species or another nucleophilic component of the catalytic system, attacks one of the carbon atoms of the activated propylene sulfide ring. This attack results in the ring-opening of the episulfide, forming a thiolate intermediate. The regioselectivity of this attack (at the primary vs. secondary carbon) is a critical factor, especially when dealing with substituted episulfides like propylene sulfide.

-

Carbon Dioxide Insertion: The newly formed thiolate anion attacks the activated carbon dioxide, leading to the formation of a thiocarbonate intermediate.

-

Intramolecular Cyclization (Ring-Closing): The alkoxide end of the intermediate undergoes an intramolecular nucleophilic attack on the thiocarbonate carbonyl carbon, displacing the catalyst and forming the five-membered this compound ring.

-

Catalyst Regeneration: The catalyst is regenerated and can participate in another catalytic cycle.

The following diagram illustrates the proposed catalytic cycle for the formation of this compound from propylene sulfide and carbon dioxide, highlighting the key intermediates.

Figure 1: Generalized catalytic cycle for the formation of this compound.

Pathway B: From Propylene Carbonate

An alternative route to this compound involves the reaction of propylene carbonate with a sulfur-donating reagent. This pathway is particularly interesting as propylene carbonate is a readily available and relatively inexpensive starting material.

One such method involves the reaction of propylene carbonate with potassium thiocyanate (KSCN). This reaction is believed to proceed through the in-situ generation of propylene sulfide from propylene carbonate, which then reacts to form the desired product.[5] This process can be considered a one-pot synthesis where propylene carbonate serves as a precursor to propylene sulfide.

Experimental Protocols and Considerations

The successful synthesis of this compound requires careful control of reaction parameters. Below are generalized protocols based on common synthetic strategies.

General Protocol for Catalytic Cycloaddition of Propylene Sulfide and CO₂

This protocol outlines a typical procedure for the synthesis of this compound using a bifunctional catalyst.

Materials:

-

Propylene sulfide

-

High-purity carbon dioxide

-

Bifunctional catalyst (e.g., phosphonium salts with an alcohol moiety)[6]

-

Anhydrous solvent (if not performed neat)

-

High-pressure reactor equipped with a magnetic stirrer and temperature control

Procedure:

-

Reactor Preparation: The high-pressure reactor is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).

-

Charging the Reactor: Propylene sulfide and the catalyst are charged into the reactor under an inert atmosphere.

-

Pressurization with CO₂: The reactor is sealed and pressurized with carbon dioxide to the desired pressure.

-

Reaction: The reaction mixture is heated to the specified temperature and stirred vigorously for the designated reaction time.

-

Work-up: After cooling the reactor to room temperature, the excess CO₂ is carefully vented. The crude product is then purified, typically by flash column chromatography or distillation.

Quantitative Data Summary:

| Catalyst Type | Temperature (°C) | Pressure (bar) | Time (h) | Conversion (%) | Selectivity (%) | Reference |

| Bifunctional Phosphonium Salt | 45-100 | 10-20 | 2-24 | up to 99 | >99 | [6] |

| Salen Aluminum Complexes | 25-100 | 1-50 | 1-24 | >90 | >99 | [4][7] |

| CeO₂–La₂O₃ Mixed Oxide | 100-180 | 20 | 6 | 87 | 99 | [8] |

Spectroscopic Characterization

Unequivocal confirmation of the formation of this compound is achieved through a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl group (a doublet), the methine proton, and the two diastereotopic methylene protons of the dithiolane ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon, the methine carbon, the methylene carbon, and the carbonyl carbon.

-

IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching frequency, typically in the range of 1650-1700 cm⁻¹.

-

Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the product.

Trustworthiness and Self-Validating Systems

The protocols described are designed to be self-validating. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) to determine the consumption of the starting material and the formation of the product. The purity and identity of the final product must be confirmed by the spectroscopic methods outlined above. Consistent and reproducible results across multiple runs, with full characterization of the product, ensure the trustworthiness of the synthetic method.

Conclusion and Future Outlook

The formation of this compound is a well-established yet continuously evolving area of synthetic chemistry. The development of highly efficient and selective catalysts, particularly those that operate under mild and environmentally benign conditions, remains a key research focus. The mechanistic insights provided in this guide are intended to empower researchers to not only replicate existing methods but also to design novel and improved synthetic strategies. As the demand for enantiomerically pure compounds and advanced sulfur-containing polymers grows, the importance of understanding and controlling the formation of this versatile heterocyclic building block will undoubtedly increase.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the ring-opening polymerization of sulfur-containing monomers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00831A [pubs.rsc.org]

- 3. Recent advances in the ring-opening polymerization of sulfur-containing monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Highly efficient synthesis of cyclic carbonates from epoxides catalyzed by salen aluminum complexes with built-in “CO2 capture” capability under mild conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Chemoselective ring-opening copolymerization of five-membered cyclic carbonates and carbonyl sulfide toward poly(thioether)s - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of Cyclic Carbonates from Epoxides and Carbon Dioxide by Using Bifunctional One-Component Phosphorus-Based Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Redirecting [linkinghub.elsevier.com]

An In-Depth Technical Guide to the Stereochemistry of 4-Methyl-1,3-dithiolan-2-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The stereochemical architecture of a molecule is a critical determinant of its biological activity, pharmacokinetic profile, and toxicological properties. In drug development, the ability to synthesize and characterize stereoisomerically pure compounds is paramount. This guide provides a comprehensive technical overview of the stereochemistry of 4-Methyl-1,3-dithiolan-2-one, a chiral heterocyclic compound with potential applications in medicinal chemistry. While direct literature on this specific molecule is limited, this document synthesizes established principles and analogous methodologies to offer a robust framework for its stereoselective synthesis, chiral resolution, and stereochemical assignment. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in authoritative scientific literature.

Introduction: The Stereochemical Imperative in Drug Design

The significance of stereochemistry in pharmacology cannot be overstated. The differential interaction of enantiomers with chiral biological targets such as enzymes and receptors often leads to vastly different physiological responses. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, responsible for adverse effects. The 1,3-dithiolane-2-one scaffold is a versatile heterocyclic system, and the introduction of a methyl group at the C4 position of this compound introduces a stereogenic center, giving rise to two enantiomers: (R)-4-Methyl-1,3-dithiolan-2-one and (S)-4-Methyl-1,3-dithiolan-2-one. A thorough understanding and control of this stereocenter are crucial for any drug development program involving this scaffold.[1][2]

Synthesis of Racemic and Enantiomerically Enriched this compound

A logical and often practical approach to obtaining enantiomerically pure compounds begins with the synthesis of the racemic mixture, followed by chiral separation. Alternatively, asymmetric synthesis can be employed to directly target a specific enantiomer.

Proposed Synthesis of Racemic this compound

A plausible and efficient route to racemic this compound is through the conversion of the corresponding 4-Methyl-1,3-dithiolane-2-thione. This precursor can be synthesized from the reaction of 1,2-propanedithiol with thiophosgene or a thiophosgene equivalent. The subsequent conversion of the thione to the ketone can be achieved through various oxidation methods. A particularly effective method involves the reaction with epoxides in the presence of a Lewis acid such as HBF₄·Et₂O.[3] Another promising method is the gas-phase conversion over molybdenum trioxide.[4][5][6]

Experimental Protocol (Proposed): Synthesis of Racemic this compound via the Thione

Step 1: Synthesis of 4-Methyl-1,3-dithiolane-2-thione

-

To a stirred solution of 1,2-propanedithiol (1 equivalent) in a suitable solvent such as dichloromethane at 0 °C, add a solution of thiophosgene (1 equivalent) dropwise.

-

Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-Methyl-1,3-dithiolane-2-thione.

Step 2: Conversion to this compound

-

Dissolve 4-Methyl-1,3-dithiolane-2-thione (1 equivalent) in anhydrous chlorobenzene.

-

Cool the solution to 0-5 °C and add propylene oxide (1.5 equivalents).

-

Add a catalytic amount of tetrafluoroboric acid diethyl ether complex (HBF₄·Et₂O) dropwise.

-

Allow the reaction to slowly warm to room temperature and then heat to 80 °C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, dilute with diethyl ether, and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the resulting residue by column chromatography to yield racemic this compound.[3]

Strategies for Enantioselective Synthesis

Achieving an enantioselective synthesis of this compound would be a more elegant and efficient approach to obtaining a single enantiomer. This could be approached by using a chiral starting material or a chiral catalyst.

One potential strategy involves the use of an enantiomerically pure 1,2-propanedithiol, which can be synthesized from a chiral precursor such as (R)- or (S)-propylene oxide. The subsequent cyclization and oxidation would proceed with retention of stereochemistry at the C4 position. Another approach could be a kinetic resolution of the racemic 4-Methyl-1,3-dithiolane-2-thione using a chiral catalyst.[7][]

Chiral Separation of Enantiomers

For the separation of the racemic this compound, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice due to its high efficiency and broad applicability.[2][9] The selection of the chiral stationary phase (CSP) is critical and is often determined empirically. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often successful in resolving a wide range of racemates.[2]

Experimental Protocol (Proposed): Chiral HPLC Separation

-

Column Selection: A Chiralpak IA or similar amylose-based column is a good starting point.

-

Mobile Phase: A mixture of n-hexane and a polar modifier such as isopropanol or ethanol is typically used. The ratio of the solvents is optimized to achieve baseline separation with reasonable retention times. A typical starting condition would be 90:10 (n-hexane:isopropanol).

-

Flow Rate: A flow rate of 1.0 mL/min is generally appropriate for analytical scale separations.

-

Detection: UV detection at a wavelength where the compound absorbs (likely around 210-230 nm for the carbonyl group) is suitable.

-

Optimization: If the initial conditions do not provide adequate separation, the polarity of the mobile phase can be adjusted by changing the hexane/alcohol ratio. The nature of the alcohol modifier can also be varied (e.g., ethanol, isopropanol, n-butanol).

Data Presentation: Chiral HPLC Parameters

| Parameter | Recommended Starting Condition |

| Column | Chiralpak IA (4.6 x 250 mm, 5 µm) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

Stereochemical Assignment

Once the enantiomers are separated, their absolute configuration must be determined. This is typically achieved through a combination of spectroscopic techniques and, definitively, by X-ray crystallography.

NMR Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative and, in some cases, the absolute stereochemistry of chiral molecules.

4.1.1. Diastereotopic Protons

In the ¹H NMR spectrum of a single enantiomer of this compound, the two protons on the C5 methylene group are diastereotopic.[10] This is because they are adjacent to a stereocenter (C4). As a result, they are in different chemical environments and will appear as two distinct signals, likely as a pair of doublets of doublets (an ABX system with the C4 proton). The difference in their chemical shifts and their coupling constants to the C4 proton can provide information about the conformation of the five-membered ring.

4.1.2. Use of Chiral Solvating Agents

To distinguish between the enantiomers in a racemic mixture by NMR, a chiral solvating agent (CSA) can be used.[11][12] The CSA forms transient diastereomeric complexes with each enantiomer, leading to separate signals for corresponding protons in the ¹H NMR spectrum. A commonly used CSA is (R)-(-)- or (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol. The magnitude of the chemical shift difference (Δδ) between the enantiomers in the presence of the CSA can be used to determine the enantiomeric excess.

Predicted ¹H and ¹³C NMR Data for this compound Enantiomers

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| C=O | - | ~190-200 | Carbonyl carbon |

| CH (C4) | ~3.5-4.0 (m) | ~45-55 | Methine proton adjacent to methyl group |

| CH₃ (at C4) | ~1.3-1.6 (d) | ~15-25 | Methyl group protons |

| CH₂ (C5) | Ha: ~3.0-3.4 (dd) Hb: ~3.4-3.8 (dd) | ~35-45 | Diastereotopic methylene protons |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions.

4.1.3. Nuclear Overhauser Effect (NOE) Spectroscopy

NOE experiments can provide through-space correlations between protons, which can help to elucidate the relative stereochemistry and conformation of the molecule. For this compound, an NOE between the C4 proton and one of the C5 methylene protons would help to define the conformation of the dithiolane ring.

X-ray Crystallography for Absolute Configuration Determination

The unambiguous determination of the absolute configuration of a chiral molecule is achieved through single-crystal X-ray crystallography. This technique provides a three-dimensional structure of the molecule in the solid state.

Experimental Workflow: X-ray Crystallography

-

Crystal Growth: High-quality single crystals of one of the pure enantiomers are required. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

-

Absolute Configuration Assignment: For a chiral molecule, the absolute configuration is determined by analyzing the anomalous dispersion of the X-ray scattering, often quantified by the Flack parameter. A Flack parameter close to zero for a given enantiomer confirms its absolute configuration.

Visualization of Stereochemical Concepts

Visual aids are invaluable for understanding complex stereochemical relationships and experimental workflows.

Diagram: Enantiomers of this compound

Caption: The enantiomeric pair of this compound.

Diagram: Proposed Synthetic and Analytical Workflow

Caption: Workflow for synthesis, separation, and analysis.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, framework for understanding and manipulating the stereochemistry of this compound. By leveraging established synthetic methodologies for related 1,3-dithiolan-2-ones, robust chiral separation techniques, and powerful spectroscopic and crystallographic methods for stereochemical assignment, researchers and drug development professionals are well-equipped to approach the synthesis and characterization of the enantiomers of this promising chiral building block. The principles and protocols outlined herein are designed to be both informative and practical, serving as a valuable resource for advancing research in medicinal chemistry.

References

-

Taguchi, Y., Yasumoto, M., Shibuya, I., & Suhara, Y. (1995). Synthesis of 1,3-Dithiolan-2-ones On the Reaction of Oxiranes with Carbon Disulfide under High Pressure. Bulletin of the Chemical Society of Japan, 68(12), 3707-3714. [Link]

-

Capozzi, G., et al. (1992). Convenient procedure for converting 1,3-dithiolane-2-thiones into 1,3-dithiolan-2-ones. Journal of the Chemical Society, Perkin Transactions 1, (1), 11-14. [Link]

-

Zard, S. Z., et al. (2022). A Convergent Approach to 1,3-Dithiolan-2-ones and an Unexpected Synthesis of Lactones. Organic Letters, 24(29), 5340-5344. [Link]

-

Listro, R., et al. (2024). 1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration. International Journal of Molecular Sciences, 25(23), 12880. [Link]

-

McNab, H., & Welsh, A. J. (2019). Gas-Phase Conversion of 1,3-Dithiolane-2-Thione Into 1,3-Dithiolan-2-One Over Molybdenum Trioxide. Frontiers in Chemistry, 7, 204. [Link]

-

Barbero, M., et al. (2018). Synthesis of 1,3-dithiolan-2-imines. ResearchGate. [Link]

-

McNab, H., & Welsh, A. J. (2019). Gas-Phase Conversion of 1,3-Dithiolane-2-Thione Into 1,3-Dithiolan-2-One Over Molybdenum Trioxide. PubMed. [Link]

-

Fodor, L., et al. (1983). Synthesis of novel 1,3-dithiolan-2-one derivatives. ResearchGate. [Link]

-

Wikipedia contributors. (2023). 1,3-Dithiolane. Wikipedia. [Link]

-

Shah, N. H., & Shah, J. R. (1975). Dithiols. Part 28. Conversion of 1,3-dithiolan-2-ones, 1,3-oxathiolan-2-ones, and 1,3-oxathiolan-2-thiones into 1,3-dithiolan-2-thiones. Journal of the Chemical Society, Perkin Transactions 1, (20), 2041-2043. [Link]

-

McNab, H., & Welsh, A. J. (2019). Gas-Phase Conversion of 1,3-Dithiolane-2-Thione Into 1,3-Dithiolan-2-One Over Molybdenum Trioxide. ResearchGate. [Link]

-

Listro, R., et al. (2024). 1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration. IRIS Unimore. [Link]

-

Taguchi, Y., et al. (1993). Synthesis of 1,3-Dithiolane-2-thione Derivatives. Bulletin of the Chemical Society of Japan, 66(10), 3020-3025. [Link]

-

Wikipedia contributors. (2023). Chiral resolution. Wikipedia. [Link]

-

Kumar, L., et al. (2011). Synthesis of S-(2-Thioxo-1,3-dithiolan-4-yl)methyl Dialkylcarbamothioate and S-Thiiran-2-ylmethyl Dialkylcarbamothioate. The Journal of Organic Chemistry, 76(9), 3567-3571. [Link]

-

Kairys, V., et al. (2022). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? Molecules, 27(22), 7794. [Link]

-

Lipin, K. V., et al. (2017). Synthesis of some 2-ylidene-1,3-dithiolanes. ResearchGate. [Link]

-

Akbaş, H., & Aksin, O. (2017). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega, 2(10), 6759-6771. [Link]

-

Sharma, P., & Kumar, A. (2012). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. International Journal of Pharmaceutical Sciences and Research, 3(6), 1599-1610. [Link]

-

Pirkle, W. H., & Hoover, D. J. (1982). Nuclear magnetic resonance determination of enantiomeric composition and absolute configuration of .gamma.-lactones using chiral 2,2,2-trifluoro-1-(9-anthryl)ethanol. The Journal of Organic Chemistry, 47(19), 3545-3549. [Link]

-

Zhang, Y., et al. (2017). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. ACS Omega, 2(7), 3363-3371. [Link]

-

Van den Mooter, G. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology, 39(2), 30-33. [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. [Link]

-

da Silva, M. J., et al. (2021). Five-Membered Cyclic Carbonates: Versatility for Applications in Organic Synthesis, Pharmaceutical, and Materials Sciences. Applied Sciences, 11(11), 5024. [Link]

-

LibreTexts Chemistry. (2021). 5.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts. [Link]

-

Seco, J. M., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(11), 3328. [Link]

-

North, M., & Vougioukalakis, G. C. (2018). Synthesis and applications of the sulfur containing analogues of cyclic carbonates. Organic & Biomolecular Chemistry, 16(46), 8968-8985. [Link]

-

Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. [Link]

-

Reiner, T., & Lindner, W. (2016). Differentiation of Chiral Compounds Using NMR Spectroscopy. ResearchGate. [Link]

-

Ghosh, B., & Narayanan, R. (2015). Cationic ring-opening polymerization of a five membered cyclic dithiocarbonate having a tertiary amine moiety. Polymer Chemistry, 6(39), 6931-6941. [Link]

-

Armstrong, R. W., & Tellew, J. E. (1992). Total synthesis of (5S)-thiolactomycin: revision of the absolute configuration of the natural product. Journal of the Chemical Society, Chemical Communications, (18), 1316-1318. [Link]

-

Ren, J., et al. (2021). Chemoselective ring-opening copolymerization of five-membered cyclic carbonates and carbonyl sulfide toward poly(thioether)s. Polymer Chemistry, 12(30), 4356-4364. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. mdpi.com [mdpi.com]

- 3. Convenient procedure for converting 1,3-dithiolane-2-thiones into 1,3-dithiolan-2-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Gas-Phase Conversion of 1,3-Dithiolane-2-Thione Into 1,3-Dithiolan-2-One Over Molybdenum Trioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gas-Phase Conversion of 1,3-Dithiolane-2-Thione Into 1,3-Dithiolan-2-One Over Molybdenum Trioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration [iris.unimore.it]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. glaserr.missouri.edu [glaserr.missouri.edu]

- 12. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-Methyl-1,3-dithiolan-2-one: Commercial Sourcing and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern chemical synthesis and drug discovery, access to well-characterized, high-purity reagents is paramount. 4-Methyl-1,3-dithiolan-2-one (CAS No. 21548-49-2), a sulfur-containing heterocyclic compound, represents a unique building block whose potential is gradually being recognized. This guide provides an in-depth analysis of its commercial availability, outlines critical considerations for its procurement and handling, and presents a scientific framework for its synthesis and potential applications. As a niche reagent, detailed public information is sparse; this document therefore synthesizes available data with expert chemical principles to offer a comprehensive resource for the scientific community.

Introduction to this compound

This compound is a cyclic dithiocarbonate featuring a five-membered ring with two sulfur atoms, a carbonyl group, and a methyl substituent. The presence of the methyl group at the 4-position introduces a chiral center, meaning the compound can exist as (R)- and (S)-enantiomers, or as a racemic mixture.

Key Physicochemical Properties:

-

Structure:

The dithiolan-2-one functional group is a derivative of thiocarbonyl chemistry, offering unique reactivity. It can be conceptualized as a protected form of carbonyl sulfide or as a reactive precursor for thio-carbamoylation and other sulfur-mediated transformations. Its utility in organic synthesis, particularly in the construction of complex molecules for agrochemical and pharmaceutical development, lies in its potential as a versatile intermediate.

Commercial Availability and Procurement

While not a bulk commodity chemical, this compound is available from several specialized fine chemical suppliers. Procurement for research and development purposes is straightforward, though lead times may vary.

| Supplier | Typical Purity | Available Quantities | Notes |

| BLD Pharm | 95%+ | Gram scale | Offers the compound for research use.[2][5] |

| Bepharm Ltd. | 95% | Gram scale | Lists the compound with a typical 14-day lead time.[1] |

| Echemi | Varies | Gram to Kilogram | Acts as a platform connecting various suppliers.[3] |

| Ruichu Bio | Not specified | Not specified | Lists the product by CAS number. |

Procurement Insights:

-

Purity Verification: For applications in drug development, where impurity profiles are critical, it is essential to request a Certificate of Analysis (CoA) from the supplier. Given the typical purity of ~95%, further purification by chromatography may be necessary for sensitive applications.

-

Chirality: Commercial listings do not typically specify the enantiomeric form. Researchers should assume the product is a racemic mixture unless explicitly stated otherwise or if a specific chiral synthesis is requested.

-

Lead Times: As a specialty chemical, this compound is often synthesized on demand. Researchers should factor in potential lead times of several weeks when planning experiments.

Proposed Synthesis Protocol